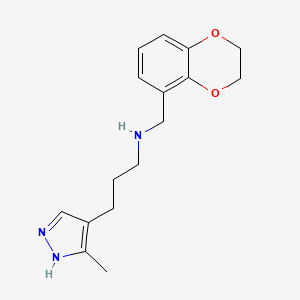![molecular formula C11H12N4O3S B7576648 2-[4-[[2-(2-Methyl-1,3-thiazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid](/img/structure/B7576648.png)
2-[4-[[2-(2-Methyl-1,3-thiazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-[[2-(2-Methyl-1,3-thiazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid, commonly known as MTAPA, is a novel compound that has been the subject of scientific research in recent years. MTAPA is a small molecule that has been synthesized using various methods, and its potential applications in scientific research have been explored.
作用機序
The mechanism of action of MTAPA involves inhibition of various enzymes, including acetylcholinesterase and butyrylcholinesterase. The compound binds to the active site of these enzymes, preventing the degradation of acetylcholine. This leads to increased levels of acetylcholine in the brain, which can improve cognitive function. MTAPA also has anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
MTAPA has been shown to have various biochemical and physiological effects. The compound has been shown to improve cognitive function in animal models, and may have therapeutic implications for diseases such as Alzheimer's disease. MTAPA has also been shown to have anti-inflammatory and antioxidant properties, which may have therapeutic implications for various diseases, including cancer and cardiovascular disease.
実験室実験の利点と制限
MTAPA has several advantages for lab experiments, including its high purity and stability. The compound has been synthesized using various methods, and has been characterized using various spectroscopic techniques. However, there are also limitations to the use of MTAPA in lab experiments. The compound has limited solubility in water, which can make it difficult to use in certain assays. Additionally, the compound has not been extensively studied in humans, which limits its potential therapeutic applications.
将来の方向性
There are several future directions for research on MTAPA. One potential area of research is the development of new synthetic methods for the compound, which could improve its yield and purity. Another area of research is the investigation of the compound's potential therapeutic applications, particularly in the treatment of Alzheimer's disease and other cognitive disorders. Additionally, further studies are needed to investigate the compound's potential anti-inflammatory and antioxidant properties, and its potential applications in the treatment of various diseases.
合成法
MTAPA can be synthesized using various methods, including the reaction of 2-(2-methyl-1,3-thiazol-4-yl)acetyl chloride with 1-(4-aminopyrazol-1-yl)acetic acid. Another method involves the reaction of 2-(2-methyl-1,3-thiazol-4-yl)acetic acid with 4-(1H-pyrazol-1-yl)aniline. The synthesis of MTAPA has been optimized for high yield and purity, and the compound has been characterized using various spectroscopic techniques.
科学的研究の応用
MTAPA has potential applications in scientific research, particularly in the field of drug discovery. The compound has been shown to have inhibitory effects on various enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the degradation of acetylcholine, a neurotransmitter that plays a key role in cognitive function. Inhibition of these enzymes can lead to increased levels of acetylcholine in the brain, which can improve cognitive function. MTAPA has also been shown to have anti-inflammatory and antioxidant properties, which may have therapeutic implications for various diseases.
特性
IUPAC Name |
2-[4-[[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3S/c1-7-13-8(6-19-7)2-10(16)14-9-3-12-15(4-9)5-11(17)18/h3-4,6H,2,5H2,1H3,(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUZTGSKRJSECL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CC(=O)NC2=CN(N=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[[2-(2-Methyl-1,3-thiazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-propylamino]acetic acid](/img/structure/B7576570.png)
![2-[2,3-Dihydro-1,4-benzodioxine-3-carbonyl(propyl)amino]acetic acid](/img/structure/B7576586.png)
![2-[(2-Methoxypyridine-3-carbonyl)-propylamino]acetic acid](/img/structure/B7576601.png)
![Ethyl 2-[(5-cyano-6-methylpyridine-2-carbonyl)-ethylamino]acetate](/img/structure/B7576611.png)
![3-[(5-Bromothiophen-2-yl)methylamino]pentanenitrile](/img/structure/B7576614.png)
![3-[3-(4-hydroxyphenyl)sulfanylpropyl]-1H-benzimidazol-2-one](/img/structure/B7576625.png)




![N-[2-methyl-3-(piperidin-1-yl)propyl]prop-2-enamide](/img/structure/B7576672.png)
![1-(4-methylsulfonylphenyl)-N-[2-(oxolan-2-yl)ethyl]ethanamine](/img/structure/B7576679.png)
![N-methyl-1-[4-(1-methylpyrazol-4-yl)phenyl]methanamine](/img/structure/B7576680.png)
![4-[2-(Oxolan-2-yl)ethylsulfamoylmethyl]benzoic acid](/img/structure/B7576684.png)